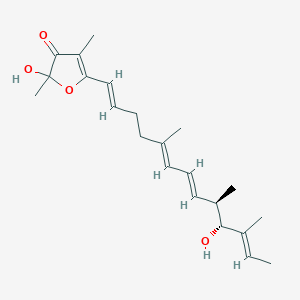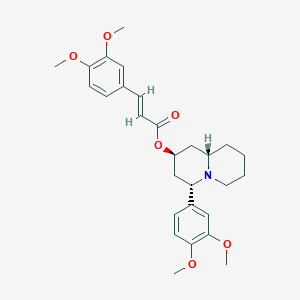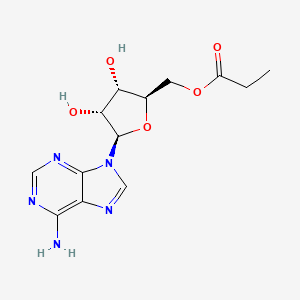
Propionyl adenylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionyl adenylate is a member of the class of adenosines that is adenosine with the hydrogen on the 5'-hydroxy group replaced with a propanoyl group. It derives from an adenosine.
Applications De Recherche Scientifique
1. Propionyl-CoA Carboxylase and Metabolic Disorders
Propionyl adenylate is a key intermediate in the activity of Propionyl-CoA carboxylase (PCC), which catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA. Dysfunctional PCC leads to propionic acidemia, a metabolic disorder causing symptoms like metabolic acidosis, hyperammonemia, and lethargy. Detailed knowledge of PCC structure and function is essential for understanding these disorders (Wongkittichote, Ah Mew, & Chapman, 2017).
2. Enzymatic Activity and Genetic Mutations
The propionyl-CoA synthetase (PrpE) enzyme, which catalyzes propionate to propionyl-CoA conversion, involves a propionyl-AMP intermediate. Specific residues in the enzyme, like Lys592, are crucial for propionyl-AMP synthesis, thus influencing propionyl adenylate formation and its subsequent conversion to propionyl-CoA. Mutations in these residues have significant impacts on the enzyme's activity (Horswill & Escalante‐Semerena, 2002).
3. Epigenetic Modifications
Propionyl adenylate is involved in histone propionylation, a type of protein post-translational modification. In mammalian cells, such as leukemia cell lines, propionylation at specific lysine residues (e.g., H3 Lysine 23) impacts cell metabolism and may act as an epigenetic regulatory mark (Liu et al., 2009).
4. Model for Gene Therapy Testing
Propionyl adenylate's role in propionic acidemia makes it a target for gene therapy research. Hypomorphic models of propionic acidemia demonstrate how gene therapy can correct metabolic markers and symptoms associated with the deficiency of enzymes like PCC (Guenzel et al., 2013).
5. Regulation of Bacterial Virulence
Propionyl adenylate influences bacterial virulence via lysine propionylation. It's suggested that the level of propionyl modification, which depends on the concentration of metabolic intermediates like propionyl-CoA, can affect the virulence of pathogenic bacteria, offering insights into novel treatments and prevention strategies (Tang, Zhan, Zhang, & Huang, 2022).
Propriétés
Nom du produit |
Propionyl adenylate |
|---|---|
Formule moléculaire |
C13H17N5O5 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl propanoate |
InChI |
InChI=1S/C13H17N5O5/c1-2-7(19)22-3-6-9(20)10(21)13(23-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |
Clé InChI |
HHBDDEZLXDKDHK-ZRFIDHNTSA-N |
SMILES isomérique |
CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



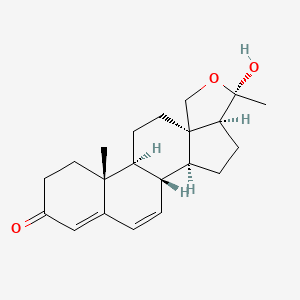
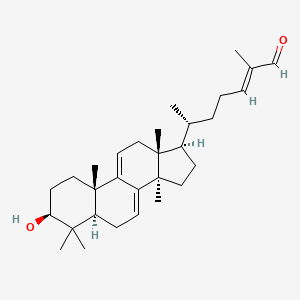

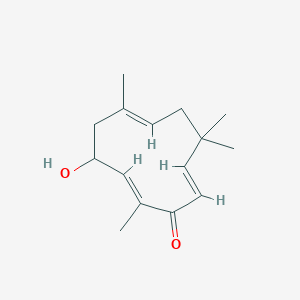
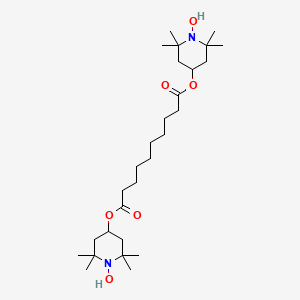
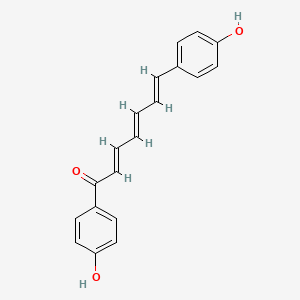
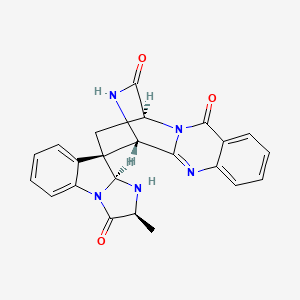
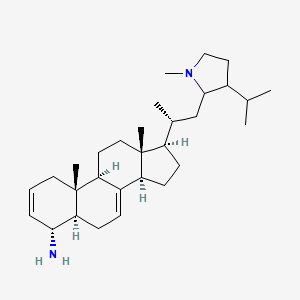
![N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester](/img/structure/B1251044.png)
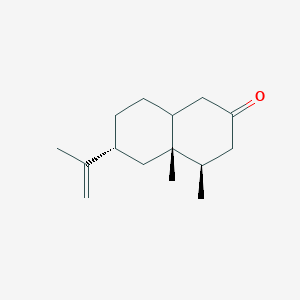
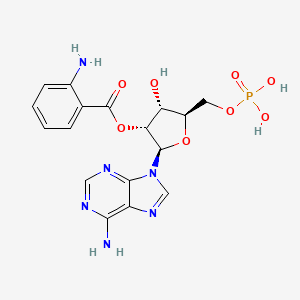
![2-[6,7-Dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B1251049.png)
